molecular formula C7H9N3O4 B039190 3,5-Dimethoxy-6-nitropyridin-2-amine CAS No. 111451-29-7

3,5-Dimethoxy-6-nitropyridin-2-amine

Cat. No. B039190
M. Wt: 199.16 g/mol
InChI Key: AIRWTDWKTMRXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-6-nitropyridin-2-amine (commonly known as 2C-N) is a synthetic chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s. 2C-N has been studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 2C-N involves its interaction with the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity, leading to changes in behavior and perception.

Biochemical And Physiological Effects

Studies have shown that 2C-N can induce changes in behavior and perception in animal models. It has been shown to produce effects similar to those of other psychedelics, such as LSD and psilocybin. These effects include alterations in mood, perception, and cognition, as well as changes in sensory perception and time perception.

Advantages And Limitations For Lab Experiments

One advantage of using 2C-N in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is the lack of information on its long-term effects and potential toxicity.

Future Directions

There are several future directions for research on 2C-N. One area of interest is the potential therapeutic use of 2C-N and other psychedelics in the treatment of various mental health disorders, such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of 2C-N, which may have improved pharmacological properties and fewer side effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2C-N on the brain and behavior.

Synthesis Methods

The synthesis of 2C-N involves several steps, including the reaction of 2-nitropyridine with 3,5-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2C-N has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition.

properties

CAS RN

111451-29-7

Product Name

3,5-Dimethoxy-6-nitropyridin-2-amine

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

3,5-dimethoxy-6-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)7(10(11)12)9-6(4)8/h3H,1-2H3,(H2,8,9)

InChI Key

AIRWTDWKTMRXSP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(N=C1N)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(N=C1N)[N+](=O)[O-])OC

synonyms

2-Pyridinamine,3,5-dimethoxy-6-nitro-(9CI)

Origin of Product

United States

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